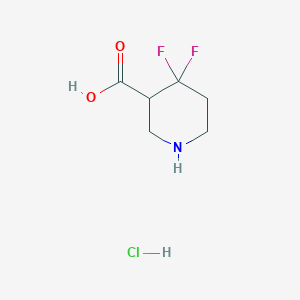

4,4-Difluoropiperidine-3-carboxylic acid hydrochloride

Descripción

Propiedades

IUPAC Name |

4,4-difluoropiperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO2.ClH/c7-6(8)1-2-9-3-4(6)5(10)11;/h4,9H,1-3H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNMUQFWEZPIRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1(F)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780258-19-6 | |

| Record name | 4,4-difluoropiperidine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

4,4-Difluoropiperidine-3-carboxylic acid hydrochloride is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of fluorine atoms, influences its interaction with biological systems, potentially enhancing its efficacy in various therapeutic applications.

The mechanism of action of 4,4-difluoropiperidine derivatives is not exhaustively documented; however, it is hypothesized that the fluorine atoms may alter the compound's reactivity and interactions with biological targets, such as enzymes and receptors. The presence of fluorine can enable these compounds to mimic or inhibit naturally occurring molecules, which could lead to significant biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4,4-difluoropiperidine derivatives. For instance, compounds with this substitution have demonstrated potent activity against various cancer cell lines. In particular, a study showed that 4,4-difluorosubstituted piperidines maintained significant anticancer activity against MCF-7 cells (a breast cancer cell line) compared to their non-fluorinated counterparts . The structure-activity relationship (SAR) indicates that modifications at specific positions on the piperidine ring can enhance potency while maintaining selectivity for cancer cells.

Antimicrobial Properties

Research has also explored the antimicrobial properties of 4,4-difluoropiperidine derivatives. A study involving thienothiazolocarboxamide analogues found that substituting piperidine with 4,4-difluoropiperidine significantly enhanced activity against Mycobacterium tuberculosis. Compound 42 from this study exhibited a dose-dependent reduction in bacterial load in infected mice, outperforming traditional treatments like isoniazid at certain dosages .

Pharmacokinetics and Toxicity

Pharmacokinetic studies reveal that compounds containing the 4,4-difluoropiperidine moiety often exhibit favorable profiles. For example, one study reported an oral bioavailability of approximately 31.8% and a clearance rate indicating moderate metabolic stability . Furthermore, toxicity assessments have shown that these compounds do not exhibit acute toxicity in animal models at high doses (up to 2000 mg/kg), suggesting a favorable safety margin for further development .

Table: Summary of Biological Activities

| Compound | Activity | IC50/EC50 Values | Notes |

|---|---|---|---|

| Compound 42 | Antitubercular | Effective at 50 mg/kg | Significant reduction in CFU in infected mice |

| Compound 17 | Anticancer (MCF-7) | Potent | Maintained activity despite structural modifications |

| Compound 48 | General pharmacokinetics | F = 31.8% | No CYP450 inhibition observed |

Research Highlights

- Anticancer Efficacy : A compound structurally similar to 4,4-difluoropiperidine was shown to significantly reduce cell viability in MCF-7 cells, indicating its potential as an anticancer agent .

- Antimicrobial Efficacy : The introduction of a difluoropiperidine moiety led to enhanced efficacy against M. tuberculosis in vivo, demonstrating its potential as a novel treatment option for tuberculosis .

- Pharmacokinetic Profile : Studies indicate a favorable pharmacokinetic profile with adequate bioavailability and low toxicity across various models .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Isomers: 3,3-Difluoropiperidine-4-carboxylic Acid Hydrochloride

- Structure : Fluorines at the 3-position instead of 3.

- Spectral Differences :

Fluorinated Piperidine Derivatives

| Compound Name | CAS Number | Molecular Formula | Melting Point/Decomposition (°C) | Key Distinction |

|---|---|---|---|---|

| 4-Fluoropiperidine hydrochloride | 57395-89-8 | C₅H₉FClN | N/A | Single fluorine at 4-position |

| 3,3-Difluoropiperidine hydrochloride | 496807-97-7 | C₅H₈F₂ClN | N/A | Two fluorines at 3-position |

| 4,4-Difluoropiperidine hydrochloride | 144230-52-4 | C₅H₈F₂ClN | N/A | No carboxylic acid group |

- Functional Group Variation : The absence of a carboxylic acid in 4,4-difluoropiperidine hydrochloride reduces polarity, increasing lipophilicity (logP ~0.8 vs. –1.2 for 11a·HCl) .

Ester Derivatives

- Ethyl 4,4-Difluoropiperidine-3-carboxylate Hydrochloride (CAS: 2231665-41-9): Molecular Formula: C₈H₁₄ClF₂NO₂. Key Use: Intermediate in synthesizing the carboxylic acid via hydrolysis . Solubility: Higher lipophilicity than 11a·HCl due to the ester group, favoring membrane permeability .

Methyl 3,3-Difluoropiperidine-4-carboxylate Hydrochloride (CAS: 1779974-06-9):

Physicochemical and Spectral Data Comparison

Table 1: Spectral Signatures of Selected Compounds

Table 2: Physicochemical Properties

Métodos De Preparación

Traditional Fluorination Methods

Sulfur Tetrafluoride (SF4) and Hydrogen Fluoride (HF):

Historically, SF4 combined with HF has been used as a fluorinating reagent to convert keto or hydroxyl groups into difluoromethylene groups on cyclic amines. However, this method suffers from low yields, formation of by-products, and requires specialized reaction vessels resistant to corrosive reagents, increasing production costs and safety risks.Diethylaminosulfur Trifluoride (DAST):

DAST is a widely used fluorinating agent for introducing difluoro groups. It is more convenient than SF4/HF but still has drawbacks such as sensitivity to moisture, potential for side reactions, and cost considerations in large-scale synthesis.

Novel Fluorination Reagent: Trifluorosulfenyl Morpholine

A more recent and improved method employs trifluorosulfenyl morpholine as the fluorinating agent. This reagent offers several advantages over traditional agents:

- Stability and Safety: More stable and safer to handle compared to DAST and SF4/HF.

- Cost Efficiency: Although the reagent itself is pricier, the overall cost decreases due to higher yields and fewer by-products.

- Reaction Conditions: The method uses N-Boc-piperidone as the starting material, which undergoes fluorination to yield 4,4-difluoropiperidine derivatives.

This method involves the following steps:

- Starting Material: N-Boc-piperidone.

- Fluorination: Reaction with trifluorosulfenyl morpholine under controlled conditions.

- Purification: After confirming impurity levels below 1% by gas chromatography (GC), the reaction mixture is filtered.

- Workup: The solid product is washed with ethyl acetate, followed by liquid-liquid extraction. The organic phase is washed with water and sodium thiosulfate to remove residual reagents.

- Isolation: The organic phase is concentrated by rotary evaporation to yield the pale yellow solid of 4,4-difluoropiperidine hydrochloride.

This method improves yield and purity while reducing hazardous waste and operational complexity.

Semi-Industrial Scale Fluorination Using SF4

For semi-industrial applications, SF4-based fluorination remains relevant due to its efficacy in producing gem-difluorinated cyclic amino acid derivatives, including fluorinated piperidines.

- Equipment: Hastelloy autoclaves equipped with vacuum and cooling systems are used to safely handle SF4 gas.

- Process: The substrate (e.g., keto esters) is fluorinated in the presence of anhydrous HF and SF4 under pressure and controlled temperature.

- Outcome: This method yields difluorinated carboxylic acid hydrochloride salts after acidic hydrolysis of protected intermediates.

- Safety Measures: Excess SF4 and gaseous by-products are neutralized in KOH solutions to minimize environmental impact.

While effective, the SF4 method requires stringent safety protocols and specialized equipment due to the toxic and corrosive nature of reagents.

Industrial Production Considerations

In industrial settings, continuous flow reactors are increasingly adopted for the fluorination step to:

- Enhance reaction control and reproducibility.

- Minimize by-product formation.

- Improve scalability and safety.

Optimization of reaction parameters such as temperature, solvent choice (e.g., dichloromethane or acetonitrile), and reagent stoichiometry is critical to maximize yield and purity.

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Fluorinating Agent | Advantages | Disadvantages | Scale Suitability |

|---|---|---|---|---|---|

| SF4 / HF Fluorination | Keto esters or piperidones | Sulfur tetrafluoride + HF | Effective fluorination | Low yield, by-products, safety issues | Semi-industrial |

| DAST Fluorination | Piperidine derivatives | Diethylaminosulfur trifluoride | Convenient, widely used | Moisture sensitive, side reactions | Lab to pilot scale |

| Trifluorosulfenyl Morpholine | N-Boc-piperidone | Trifluorosulfenyl morpholine | Safer, higher yield, fewer impurities | Higher reagent cost but overall cheaper | Lab to industrial scale |

| Continuous Flow Reactor (various) | Piperidine derivatives | Optimized fluorinating agents | Scalable, controlled, reproducible | Requires specialized equipment | Industrial |

Research Findings and Notes

- The trifluorosulfenyl morpholine method has demonstrated impurity levels below 1% as confirmed by GC analysis, indicating high purity of the product.

- The choice of starting material (e.g., N-Boc-piperidone) facilitates selective fluorination at the 4-position.

- Washing steps with sodium thiosulfate solution effectively remove residual fluorinating agents and by-products.

- Use of protective groups (e.g., Boc) is common to improve selectivity and yield during fluorination.

- Industrial methods focus on balancing reagent cost, safety, and environmental impact while maintaining high product quality.

Q & A

Q. Table 1: Comparison of Analytical Methods

| Method | Purpose | Sensitivity | Reference Standard |

|---|---|---|---|

| Titration | Purity quantification | Moderate | USP/EP guidelines |

| IR Spectroscopy | Structural verification | High | In-house libraries |

| HPLC | Impurity profiling | High | EP impurity E/F |

Advanced: How can computational chemistry optimize the synthesis of this compound?

Answer:

Computational tools enable reaction pathway prediction and condition optimization:

- Quantum Chemical Calculations : Simulate fluorination steps to identify energy barriers and intermediates. For example, density functional theory (DFT) can model fluorination at the 4,4-positions of the piperidine ring .

- Reaction Path Search : Use software like GRRM or AFIR to explore possible pathways for introducing difluorine groups while minimizing side reactions .

- Machine Learning : Train models on existing fluorinated piperidine syntheses to predict optimal solvents, catalysts, or temperatures.

Key Consideration : Validate computational predictions with small-scale experiments, focusing on yield and byproduct formation.

Basic: What synthetic routes are commonly employed for this compound?

Answer:

A typical synthesis involves:

Esterification : React 4,4-difluoropiperidine-3-carboxylic acid with ethanol to form the ethyl ester .

Hydrochloride Formation : Treat the ester with HCl gas in anhydrous conditions to yield the hydrochloride salt .

Purification : Recrystallize from ethanol/ether mixtures to achieve >98% purity .

Critical Step : Ensure anhydrous conditions during HCl addition to prevent hydrolysis of the ester group.

Advanced: How to resolve discrepancies in spectroscopic data during structural elucidation?

Answer:

Contradictions in NMR, IR, or mass spectra require systematic validation:

- Multi-Technique Cross-Validation : Combine / NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystals are obtainable).

- Computational NMR Prediction : Use tools like ACD/Labs or Gaussian to simulate expected NMR shifts and compare with experimental data .

- Isotopic Labeling : Introduce or labels to track specific atoms during fragmentation in MS analysis.

Example : If NMR shows unexpected splitting, simulate coupling constants via DFT to confirm rotational conformers .

Advanced: How to design impurity profiling protocols for regulatory compliance?

Answer:

Impurity profiling must align with pharmacopeial standards (e.g., USP, EP):

- Identification : Use HPLC-MS to detect trace impurities (e.g., de-fluorinated byproducts or ester hydrolysis products) .

- Quantification : Compare against reference standards like Ofloxacin N-Oxide Hydrochloride (EP Impurity F) for calibration .

- Forced Degradation Studies : Expose the compound to heat, light, and humidity to simulate stability challenges and identify degradation pathways.

Q. Table 2: Common Impurities and Thresholds

| Impurity Type | Acceptable Limit | Detection Method |

|---|---|---|

| Hydrolysis Products | ≤0.15% | HPLC-UV |

| Isomeric Byproducts | ≤0.10% | Chiral HPLC |

| Inorganic Salts | ≤1.0% | Ion Chromatography |

Basic: What are the best practices for storing this compound?

Answer:

- Conditions : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the hydrochloride group .

- Stability Monitoring : Perform periodic HPLC analysis to detect degradation, especially under humid conditions.

Advanced: How to mitigate stereochemical challenges during synthesis?

Answer:

The 3-carboxylic acid group introduces stereochemical complexity:

- Chiral Resolution : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers during purification.

- Asymmetric Catalysis : Employ organocatalysts or transition-metal complexes to control stereochemistry during fluorination .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral amines (e.g., cinchonidine) to isolate the desired isomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.